

An In-depth Technical Guide to the Physicochemical Properties of C16 PEG2000 Ceramide

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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 PEG2000 Ceramide, systematically known as N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a versatile biocompatible lipid conjugate widely utilized in the field of drug delivery.^[1] Its amphiphilic nature, comprising a hydrophobic C16 ceramide anchor and a hydrophilic polyethylene glycol (PEG) chain of approximately 2000 Da, enables the formation of stable nanostructures such as micelles and liposomes. These nanocarriers are instrumental in enhancing the solubility, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **C16 PEG2000 Ceramide**, detailed experimental protocols for its application, and an exploration of its influence on key cellular signaling pathways.

Core Physicochemical Properties

The unique characteristics of **C16 PEG2000 Ceramide** are central to its function in drug delivery systems. A summary of its key physicochemical properties is presented below.

Property	Value	References
Synonyms	N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylen e glycol)2000]}	[1]
Molecular Formula	C129H253NO51 (average, due to PEG polydispersity)	
Average Molecular Weight	~2634.4 g/mol	
Physical State	White to off-white powder/solid	
Purity	>99%	[1]
Solubility	Soluble in ethanol, DMSO, and Chloroform:Methanol (9:1) at 5mg/mL.	
Storage	-20°C	[1]
Stability	Stable for at least one year when stored properly.	

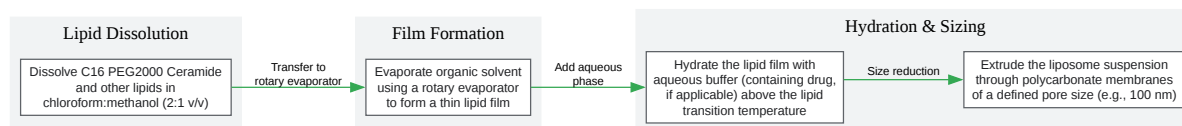
Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of **C16 PEG2000 Ceramide**-based nanocarriers.

Liposome Preparation via Thin-Film Hydration

This common technique is used to prepare liposomes incorporating **C16 PEG2000 Ceramide**.

Experimental Workflow for Liposome Preparation



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Caption: Workflow for preparing liposomes using the thin-film hydration method.

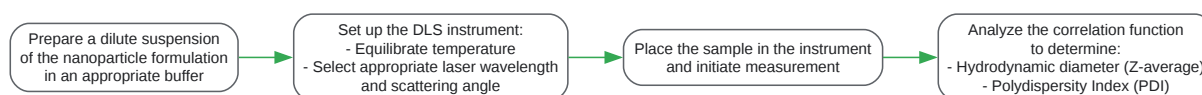
Protocol:

- **Lipid Mixture Preparation:** Dissolve **C16 PEG2000 Ceramide** and other lipids (e.g., phospholipids, cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.
- **Thin-Film Formation:** The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure a homogenous film.
- **Vacuum Drying:** To ensure complete removal of any residual organic solvent, the flask containing the lipid film is placed under a high vacuum for several hours or overnight.
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be maintained above the lipid's phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs). If a drug is to be encapsulated, it is dissolved in the hydration buffer.
- **Sizing by Extrusion:** To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder. This process is also performed at a temperature above the lipid's phase transition temperature.

Nanoparticle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Experimental Workflow for DLS Measurement



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Caption: General workflow for nanoparticle size analysis using Dynamic Light Scattering.

Protocol:

- **Sample Preparation:** Dilute the nanoparticle suspension (e.g., liposomes or micelles) with an appropriate filtered buffer (e.g., PBS) to a suitable concentration. The concentration should be low enough to avoid multiple scattering effects but high enough to produce a stable signal.
- **Instrument Setup:** Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the laser is aligned and the detector is positioned at the appropriate scattering angle (commonly 90° or 173°).
- **Measurement:** Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Allow the sample to thermally equilibrate for a few minutes before initiating the measurement.
- **Data Acquisition:** The instrument directs a laser beam through the sample, and the scattered light is detected. The fluctuations in the intensity of the scattered light over time are recorded.
- **Data Analysis:** The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations. From this function, the translational diffusion coefficient

of the nanoparticles is determined. Using the Stokes-Einstein equation, the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution, are calculated.

Determination of Encapsulation Efficiency

This protocol determines the percentage of a drug that is successfully encapsulated within the nanoparticles.

Protocol (using ultrafiltration):

- **Separation of Free Drug:** A known amount of the drug-loaded nanoparticle formulation is placed in an ultrafiltration device with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.
- **Centrifugation:** The device is centrifuged at a specified speed and time to separate the filtrate (containing the free drug) from the retentate (containing the drug-loaded nanoparticles).
- **Quantification of Free Drug:** The concentration of the drug in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation of Encapsulation Efficiency (EE):** The EE is calculated using the following formula:

$$EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$$

Critical Micelle Concentration (CMC)

The CMC is the concentration of an amphiphile above which micelles spontaneously form. While a specific experimentally determined CMC for **C16 PEG2000 Ceramide** is not readily available in the literature, values for the structurally similar DSPE-PEG2000 can provide an estimate. The CMC of DSPE-PEG2000 has been reported to be in the range of 10-25 μ M in water.^[2] It is important to note that the CMC can be influenced by factors such as temperature, pH, and the ionic strength of the medium.^[2]

Experimental Determination of CMC:

The CMC can be determined experimentally using techniques that measure a physical property of the surfactant solution that changes abruptly at the CMC. Common methods include:

- **Fluorimetry:** Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
- **Tensiometry:** Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
- **Conductivity Measurement (for ionic surfactants):** Measuring the electrical conductivity of the solution, which changes its slope at the CMC.

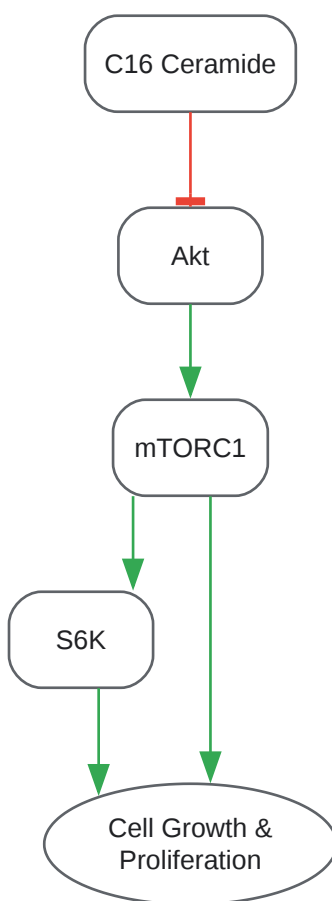
Signaling Pathways

The ceramide component of **C16 PEG2000 Ceramide** is a bioactive lipid known to be involved in various cellular signaling pathways, including those regulating cell growth, proliferation, and death.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation. C16-ceramide has been shown to negatively regulate the mTOR pathway.[\[3\]](#)

C16 Ceramide and the mTOR Signaling Pathway



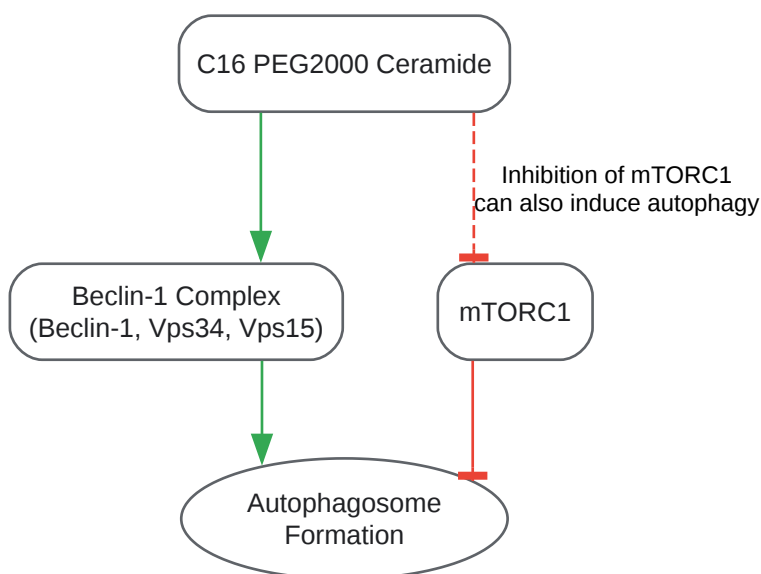
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Caption: C16 Ceramide can inhibit the Akt/mTORC1 signaling pathway, leading to reduced cell growth.

Autophagy Signaling Pathway

Autophagy is a cellular process of self-degradation of cellular components. Ceramide can induce autophagy.[4][5][6] PEG-Ceramide nanomicelles have also been shown to induce autophagy.[4]

C16 PEG2000 Ceramide and the Autophagy Pathway



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Caption: **C16 PEG2000 Ceramide** can promote autophagy by activating the Beclin-1 complex.

Conclusion

C16 PEG2000 Ceramide is a valuable tool in the development of advanced drug delivery systems. Its well-defined physicochemical properties allow for the reproducible formulation of stable nanocarriers. The experimental protocols provided in this guide offer a foundation for researchers to prepare and characterize **C16 PEG2000 Ceramide**-based formulations. Furthermore, understanding the impact of the ceramide moiety on key cellular signaling pathways, such as mTOR and autophagy, is crucial for designing targeted and effective therapeutic strategies. This guide serves as a comprehensive resource for scientists and professionals working to harness the full potential of **C16 PEG2000 Ceramide** in drug development.

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